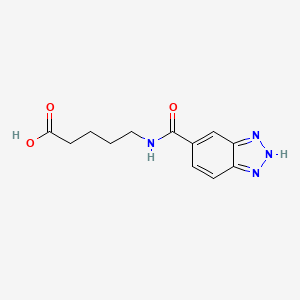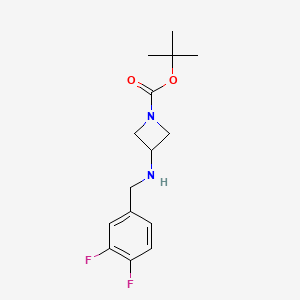
tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Immunomodulation
This compound is instrumental in the synthesis of Janus kinase 3 (JAK3) inhibitors . JAK3 is a critical enzyme involved in the signaling of immune cells. Inhibitors targeting JAK3 can be used for immunosuppression in organ transplants to prevent rejection and in the treatment of autoimmune disorders.
Anti-inflammatory Applications
The compound’s role in JAK3 inhibition also extends to anti-inflammatory therapies . By modulating the immune response, it can be used to treat various inflammatory disorders, providing a pathway to alleviate conditions like rheumatoid arthritis and psoriasis.
Oncology
In cancer research, the modulation of immune responses is a promising strategytert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate can be used to develop treatments that target the immune system to fight against cancerous cells .
Antiviral Therapy
The compound finds application in the development of HCV protease inhibitors . These inhibitors are crucial in the treatment of Hepatitis C Virus (HCV) genotype 1 infection, which is a major subtype of the virus responsible for the disease.
Antibacterial Research
Researchers can use this compound to create novel aminoglycoside compounds with antibacterial activity . This is particularly important in the era of antibiotic resistance, as new antibacterial agents are urgently needed.
Cardiovascular Therapeutics
The compound can be used to synthesize bicyclic himbacine derivatives . These derivatives act as antagonists of the protease-activated receptor-1 (PAR-1) and are potential treatments for conditions like Acute Coronary Syndrome (ACS), myocardial infarction, thrombotic stroke, or peripheral arterial disease.
Neurological Disorders
Due to its potential to modulate phospho-inositol 3-kinase (PI3K) activity, derivatives of this compound could be used in treating diseases associated with PI3K, including neurological disorders .
Drug Discovery and Chemical Space Exploration
Lastly, the inherent novelty of the compound’s structure allows for extensive exploration in drug discovery . It provides a versatile framework for the development of new therapeutic agents, with the only limit being the researcher’s imagination.
Eigenschaften
IUPAC Name |
tert-butyl 3-[(3,4-difluorophenyl)methylamino]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-11(9-19)18-7-10-4-5-12(16)13(17)6-10/h4-6,11,18H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJBMDWEUMYXID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2,5-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1445075.png)

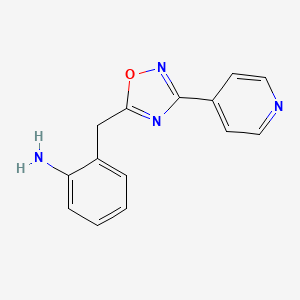
![1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol](/img/structure/B1445080.png)

amine](/img/structure/B1445084.png)
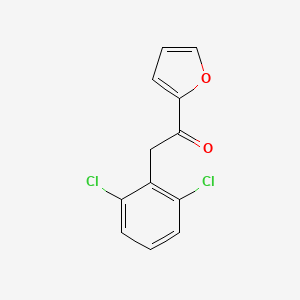
![[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1445086.png)
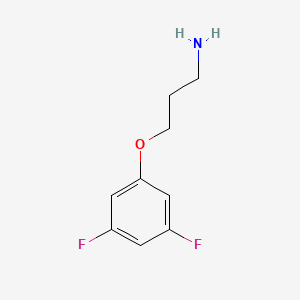
![4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1445088.png)
